molecular formula C18H17ClN4O2 B2638111 N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-54-0

N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2638111
CAS RN: 866872-54-0
M. Wt: 356.81
InChI Key: NYISKBYARCAMRX-UHFFFAOYSA-N
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Description

“N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of different electron density and polarity due to the presence of different functional groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The presence of the 1,2,3-triazole ring and the carboxamide group could make it reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure .

Scientific Research Applications

Synthesis and Chemical Properties

Triazole derivatives, including those similar to the specified compound, are synthesized through multi-step reactions, exploring various chemical properties and reaction conditions to achieve high yields and specific functionalities. For instance, Kan et al. (2015) discussed the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a close relative to the compound , through a detailed synthesis pathway, emphasizing the importance of reaction conditions such as temperature and time for optimal yield. This highlights the compound's synthetic versatility and potential for further chemical modifications (Kan, 2015).

Biological Activities

Several triazole derivatives exhibit notable biological activities, including antimicrobial and antifungal properties. Bektaş et al. (2007) synthesized novel triazole derivatives and tested them for antimicrobial activities, finding some compounds to possess good or moderate activity against test microorganisms. This suggests potential applications of the compound in developing new antimicrobial agents (Bektaş et al., 2007).

Inhibition Activities

The research also extends to the inhibition properties of triazole derivatives against various enzymes. For instance, compounds synthesized from triazole esters showed significant lipase and α-glucosidase inhibition, indicating potential applications in treating diseases related to these enzymes (Bekircan et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should always be followed when working with chemicals .

Future Directions

The future research directions for a compound like this could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-3-25-14-10-8-13(9-11-14)23-12(2)17(21-22-23)18(24)20-16-7-5-4-6-15(16)19/h4-11H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYISKBYARCAMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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